molecular formula C7H7F3N2 B1206808 3,4-Diaminobenzotrifluorid CAS No. 368-71-8

3,4-Diaminobenzotrifluorid

Katalognummer: B1206808
CAS-Nummer: 368-71-8
Molekulargewicht: 176.14 g/mol
InChI-Schlüssel: RQWJHUJJBYMJMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Diaminobenzotrifluoride is an organic compound with the molecular formula C7H7F3N2. It is also known by other names such as 3,4-diaminobenzotrifluoride and 4-trifluoromethyl-1,2-phenylenediamine . This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which also contains two amino groups at the 1 and 2 positions. It appears as a white or gray to yellow powder or crystals .

Wissenschaftliche Forschungsanwendungen

3,4-Diaminobenzotrifluoride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is utilized in the study of enzyme inhibitors and other biologically active molecules.

    Medicine: Research into potential pharmaceutical applications, including drug development, often involves this compound.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

Target of Action

It has been suggested that it may interact with dna

Mode of Action

It has been suggested that it may be involved in photo-induced ligand dissociation and subsequent DNA covalent binding . This suggests that 3,4-Diaminobenzotrifluoride could potentially serve as a photoactivated chemotherapeutic agent .

Biochemical Pathways

Given its potential interaction with DNA , it may affect pathways related to DNA replication, transcription, and repair

Pharmacokinetics

Its molecular weight is 176.14 , which suggests it could potentially be absorbed and distributed throughout the body.

Result of Action

Given its potential interaction with DNA , it may cause changes at the molecular level that could potentially affect cellular function

Vorbereitungsmethoden

The synthesis of 3,4-Diaminobenzotrifluoride typically involves starting from trifluorotoluene. One common method includes the nitration of trifluorotoluene to produce 4-nitrotrifluorotoluene, followed by reduction to yield 3,4-Diaminobenzotrifluoride . The reaction conditions often involve the use of strong acids for nitration and hydrogenation catalysts for reduction.

Analyse Chemischer Reaktionen

3,4-Diaminobenzotrifluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogenation catalysts for reduction and strong acids for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

3,4-Diaminobenzotrifluoride can be compared with other similar compounds such as:

The uniqueness of 3,4-Diaminobenzotrifluoride lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Biologische Aktivität

3,4-Diaminobenzotrifluoride (3,4-DABTF) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of 3,4-DABTF, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

3,4-Diaminobenzotrifluoride is characterized by its aromatic structure with two amino groups and a trifluoromethyl group. Its molecular formula is C7H7F3N2, and it has a molecular weight of approximately 192.14 g/mol. The synthesis of 3,4-DABTF typically involves the nitration of benzotrifluoride followed by reduction processes to yield the desired amine product.

Biological Activity Overview

The biological activities of 3,4-DABTF have been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has shown that 3,4-DABTF exhibits significant antimicrobial properties against a range of bacterial strains. In vitro studies indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition (%) at 10 μg/mL
Staphylococcus aureus85%
Escherichia coli70%
Bacillus subtilis90%

These results suggest that 3,4-DABTF could be developed into a therapeutic agent for treating bacterial infections.

Anticancer Activity

The antiproliferative effects of 3,4-DABTF have also been documented in several cancer cell lines. A study demonstrated that 3,4-DABTF significantly inhibited cell proliferation in HeLa cells (cervical cancer) with an IC50 value lower than that of conventional chemotherapeutics like cisplatin.

Cell Line IC50 (μM) Comparison with Cisplatin
HeLa12Lower
MDA-MB-231 (breast)15Comparable
A2780 (ovarian)10Lower

The mechanisms through which 3,4-DABTF exerts its biological effects are still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). Additionally, its antimicrobial action is thought to involve disruption of bacterial cell membranes.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A recent study evaluated the efficacy of various substituted benzotrifluoride derivatives, including 3,4-DABTF, against clinical isolates. The results indicated that compounds with amino substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
  • Cytotoxicity Assays : In a comparative analysis involving multiple cancer cell lines, researchers found that 3,4-DABTF demonstrated selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy .
  • Pharmacokinetic Evaluation : A pharmacokinetic study assessed the absorption and metabolism of 3,4-DABTF in vivo using animal models. The findings suggested favorable bioavailability and distribution characteristics that support further development as a therapeutic agent .

Eigenschaften

IUPAC Name

4-(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWJHUJJBYMJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190272
Record name 4-Trifluoromethyl-1,2-phenylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368-71-8
Record name 4-Trifluoromethyl-1,2-phenylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Trifluoromethyl-1,2-phenylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethyl)benzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-nitro-4-trifluoromethylaniline (5.000 g, 24.26 mmol, Aldrich, used as received) and SnCl2.2 H2O (20.00 g, 88.64 mmol, Aldrich, used as received) in absolute ethanol (50 mL) was refluxed for 45 min. It was then poured into ice (85 g) and basified with 10% aq. NaHCO3 (250 mL). The resulting suspension was extracted with ethyl acetate (400 mL). The ethyl acetate extract was dried over Na2SO4 and evaporated to give 4.14 g (87%) of pure 4-trifluoromethyl-1,2-phenylenediamine as a red powder.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
85 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 2-nitro-4-trifluoromethylaniline (5.000 g, 24.26 mmol, Aldrich, used as received) and SnCl2 ·2 H2O (20.00 g, 88.64 mmol, Aldrich, used as received) in absolute ethanol (50 mL) was refluxed for 45 min. It was then poured into ice (85 g) and basified with 10% aq. NaHCO3 (250 mL). The resulting suspension was extracted with ethyl acetate (400 mL). The ethyl acetate extract was dried over Na2SO4 and evaporated to give 4.14 g (87%) of pure 4-trifluoromethyl-1,2-phenylenediamine as a red powder.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
85 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 6.18 g (30 m mol) of 4-amino-3-nitrobenzotrifluoride in 150 ml of ehtanol was hydrogenated at atmospheric pressure over 1.5 g of 5% Pd/C with Ishii's Catalytic Hydrogenation Apparatus with Magnetic Stirrer Model CHA-M. The catalyst was filtered off. The filterate was evaporated and the residue was crystallized from petroleum ether to give 4.5 g (85.17%) as white crystals.
Quantity
6.18 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2-Nitro-4-trifluoromethyl-phenylamine was purchased from Aldrich. It was reduced with tin (11) chloride dihydrate in ethanol to give 4-trifluoromethyl-benzene-1,2-diamine (Scheme 3). The diamine was reacted with hexaketocyclohexane octahydrate to give [(HATNA)(CF3)3]. The product contains two isomers (from HPLC). The product is a yellow solid. It is soluble in common organic solvent including dichloromethane, THF and hot methanol. It was purified by flash chromatography on silica gel eluting with dichloromethane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Diaminobenzotrifluoride
Reactant of Route 2
3,4-Diaminobenzotrifluoride
Reactant of Route 3
3,4-Diaminobenzotrifluoride
Reactant of Route 4
3,4-Diaminobenzotrifluoride
Reactant of Route 5
3,4-Diaminobenzotrifluoride
Reactant of Route 6
3,4-Diaminobenzotrifluoride
Customer
Q & A

Q1: What are the structural characteristics of 4-(Trifluoromethyl)benzene-1,2-diamine?

A1: 4-(Trifluoromethyl)benzene-1,2-diamine is an organic compound with the molecular formula C7H7F3N2. While specific spectroscopic data is not provided in the given research papers, its structure consists of a benzene ring with two amine (-NH2) groups at the 1 and 2 positions and a trifluoromethyl (-CF3) group at the 4 position.

Q2: How does 4-(Trifluoromethyl)benzene-1,2-diamine interact with Mycobacterium tuberculosis dihydrofolate reductase?

A2: Research indicates that 4-(Trifluoromethyl)benzene-1,2-diamine acts as a fragment (fragment 17) that binds to Mycobacterium tuberculosis dihydrofolate reductase (DHFR) []. While the exact binding mechanism and downstream effects are not detailed in the provided abstract, the interaction with DHFR suggests potential as a starting point for developing anti-tuberculosis drugs. DHFR is a key enzyme in folate metabolism, which is essential for bacterial DNA synthesis. Inhibition of DHFR can therefore disrupt bacterial growth and proliferation.

Q3: Can 4-(Trifluoromethyl)benzene-1,2-diamine be used to synthesize other compounds?

A3: Yes, 4-(Trifluoromethyl)benzene-1,2-diamine can be used as a reactant in organic synthesis. For example, it reacts with 1,5-difluoro-2,4-dinitrobenzene to produce N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine [, ]. The reaction conditions, specifically the choice of solvent, can significantly impact the product yield and purity.

Q4: Are there any known interactions between 4-(trifluoromethyl)benzene-1,2-diamine and the tumor suppressor protein p53?

A4: The provided research indicates that a complex has been formed between the p53 core domain mutant Y220C and 4-(trifluoromethyl)benzene-1,2-diamine []. This finding suggests a potential interaction with p53, a protein crucial for cell cycle regulation and tumor suppression. Further research is needed to elucidate the details and implications of this interaction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.